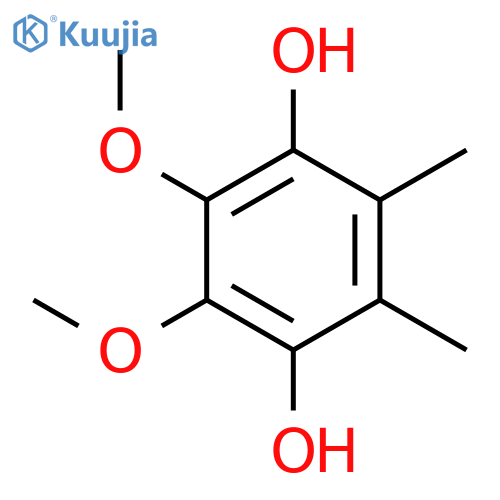Cas no 776-33-0 (1,4-dihydroxy-2,3-dimethoxy-5,6-dimethylbenzene)

776-33-0 structure
商品名:1,4-dihydroxy-2,3-dimethoxy-5,6-dimethylbenzene
1,4-dihydroxy-2,3-dimethoxy-5,6-dimethylbenzene 化学的及び物理的性質
名前と識別子
-
- 1,4-dihydroxy-2,3-dimethoxy-5,6-dimethylbenzene
- 2,3-Dimethoxy-5,6-dimethyl-hydrochinon
- 2,3-dimethoxy-5,6-dimethyl-hydroquinone
- 2.3-Dimethoxy-5.6-dimethyl-hydrochinon
- 3,4-Dimethoxy-6-methyltoluchinol
- Chinol
- 2,3-Dimethyl-5,6-dimethoxyhydrochinon
- Hydroaurantiogliocladin
- 2,3-dimethoxy-5,6-dimethylbenzene-1,4-diol
- SCHEMBL12143217
- 776-33-0
- CS-0372158
- DTXSID50876090
- 2,3-Dimethoxy-5,6-dimethylhydroquinone
- HY-N10191
- CHEBI:201853
- 2,3-dimethoxy-5,6-dimethyl-1,4-benzenediol
- DA-54153
-
- インチ: InChI=1S/C10H14O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h11-12H,1-4H3
- InChIKey: ZVGCGHVMJAECEG-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=C(C(=C1O)OC)OC)O)C
計算された属性
- せいみつぶんしりょう: 198.08920892g/mol
- どういたいしつりょう: 198.08920892g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 58.9Ų
1,4-dihydroxy-2,3-dimethoxy-5,6-dimethylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71984-2.5mg |
Hydroaurantiogliocladin |
776-33-0 | 98% | 2.5mg |
¥6735.00 | 2022-04-26 | |
| BioAustralis | BIA-H1651-2.50mg |
Hydroaurantiogliocladin |
776-33-0 | >95% by HPLC | 2.50mg |
$665.00 | 2024-08-27 | |
| 1PlusChem | 1P01EQLN-2.5mg |
2,3-dimethoxy-5,6-dimethyl-1,4-benzenediol |
776-33-0 | ≥95% | 2.5mg |
$638.00 | 2024-04-21 | |
| A2B Chem LLC | AX66475-2.5mg |
2,3-dimethoxy-5,6-dimethyl-1,4-benzenediol |
776-33-0 | ≥95% | 2.5mg |
$473.00 | 2024-04-19 | |
| BioAustralis | BIA-H1651-0.50 mg |
Hydroaurantiogliocladin |
776-33-0 | >95%byHPLC | 0.50mg |
$175.00 | 2023-09-12 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71984-500ug |
Hydroaurantiogliocladin |
776-33-0 | 98% | 500ug |
¥2244.00 | 2022-04-26 | |
| BioAustralis | BIA-H1651-2.50 mg |
Hydroaurantiogliocladin |
776-33-0 | >95%byHPLC | 2.50mg |
$613.00 | 2023-09-12 | |
| BioAustralis | BIA-H1651-0.50mg |
Hydroaurantiogliocladin |
776-33-0 | >95% by HPLC | 0.50mg |
$190.00 | 2024-08-27 |
1,4-dihydroxy-2,3-dimethoxy-5,6-dimethylbenzene 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Jin-Hyung Kim,Sung-Soo Kim,Byeong-Hyeok Sohn J. Mater. Chem. C, 2015,3, 1507-1512
776-33-0 (1,4-dihydroxy-2,3-dimethoxy-5,6-dimethylbenzene) 関連製品
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量